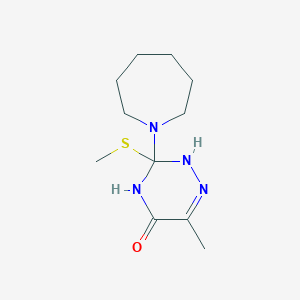![molecular formula C19H14N2O4 B241676 2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)
2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one, also known as quinoline-3-carboxylic acid derivative, is a synthetic compound that has gained significant attention in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting a potential mechanism for its anticancer activity.
Biochemical and Physiological Effects:
2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been found to scavenge free radicals and protect against oxidative stress. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one is its potent biological activities. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one. One potential direction is the development of novel analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Furthermore, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems may improve the bioavailability and pharmacokinetics of this compound, making it a more effective therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one involves the condensation of 2-hydroxy-1,4-naphthoquinone with 3-carboxyquinoline in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound. This method has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases. In addition, this compound has been found to possess anticancer properties, inhibiting the growth and proliferation of cancer cells.
Propriétés
Nom du produit |
2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one |
|---|---|
Formule moléculaire |
C19H14N2O4 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C19H14N2O4/c22-16-10-5-1-3-7-14(10)20-18(24)12(16)9-13-17(23)11-6-2-4-8-15(11)21-19(13)25/h1-8H,9H2,(H2,20,22,24)(H2,21,23,25) |
Clé InChI |
CSHUEODATSDMQW-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)CC3=C(NC4=CC=CC=C4C3=O)O |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)CC3=C(C4=CC=CC=C4NC3=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)CC3=C(NC4=CC=CC=C4C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)




![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)